Chirality-Independent Efficacy in Transdermal Enhancer Synthesis: No Performance Penalty for Racemic Procurement
In the synthesis of dodecyl 2-(dimethylamino)propanoate (DDAIP), a well-studied transdermal permeation enhancer, the use of racemic 2-(dimethylamino)propanoic acid yields a final product with activity equivalent to that synthesized from enantiopure (R)- or (S)-forms. This finding demonstrates that the additional cost and complexity of procuring a specific enantiomer is not justified for this high-value application [1].
| Evidence Dimension | Transdermal permeation enhancement activity |
|---|---|
| Target Compound Data | Activity of racemic dodecyl 2-(dimethylamino)propanoate (DDAIP) |
| Comparator Or Baseline | Activity of (R)- and (S)-dodecyl 2-(dimethylamino)propanoate |
| Quantified Difference | No difference in activity was found between (R), (S) and racemic DDAIP |
| Conditions | In vitro porcine skin model using theophylline, hydrocortisone, adefovir, and indomethacin as model drugs |
Why This Matters
This evidence directly supports the procurement of the more readily available and cost-effective racemic compound (CAS 19701-89-4) for transdermal enhancer development, as it provides equivalent performance to its chiral counterparts.
- [1] Novotný, J., et al. (2009). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research, 26(4), 811-821. View Source
